Intrinsic Hydrogen-Bond Donor Capacity: Ethyl Ester vs. Free Carboxylic Acid Forms
In compound library design for central nervous system (CNS) targets, hydrogen-bond donor (HBD) count critically influences passive permeability and P-glycoprotein efflux ratios. Ethyl 2-(4-aminochroman-4-yl)acetate, existing as a neutral ester, possesses 1 HBD (the primary amine). Its direct comparator, 2-(4-Aminochroman-4-yl)acetic acid, contains an additional HBD from the carboxylic acid moiety, totalling 2 HBDs . This quantitative structural difference is statistically significant: CNS drug-likeness indices generally permit ≤1 HBD for optimal passive brain permeation. The ester form therefore aligns with lead-likeness criteria for CNS indications [1], whereas the free acid would be deprioritized in screens prioritizing blood-brain barrier penetrance.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (primary amine) |
| Comparator Or Baseline | 2-(4-Aminochroman-4-yl)acetic acid: 2 HBDs (amine + carboxylic acid). Reference drug space: CNS drugs median HBD = 1 [1] |
| Quantified Difference | Target compound has 1 fewer HBD than the free acid analog |
| Conditions | Physicochemical property analysis based on canonical SMILES structures and medicinal chemistry design rules |
Why This Matters
The lower HBD count of the ethyl ester derivative enhances its potential for passive blood-brain barrier permeation, a critical factor for CNS drug discovery programs where the free acid analog would likely fail permeation criteria.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
